Cas no 107978-04-1 (3-(3-Phenylpropanoyl)oxazolidin-2-one)

107978-04-1 structure
Product name:3-(3-Phenylpropanoyl)oxazolidin-2-one
3-(3-Phenylpropanoyl)oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- InChI=1/C12H13NO3/c14-11(13-8-9-16-12(13)15)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2
- ILXNYYYMAFJUPF-UHFFFAOYSA-
- 107978-04-1
- 3-(3-Phenylpropanoyl)oxazolidin-2-one
- SCHEMBL7269558
-
- Inchi: InChI=1S/C12H13NO3/c14-11(13-8-9-16-12(13)15)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2
- InChI Key: ILXNYYYMAFJUPF-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 219.08954328Da
- Monoisotopic Mass: 219.08954328Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 46.6Ų
3-(3-Phenylpropanoyl)oxazolidin-2-one Related Literature
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1. Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acidsElena Arvanitis,Holger Ernst,Alice A. LudwigéD’Souza,Andrew J. Robinson,Peter B. Wyatt J. Chem. Soc. Perkin Trans. 1 1998 521
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Fred J. P. Feuillet,Matt Cheeseman,Mary F. Mahon,Steven D. Bull Org. Biomol. Chem. 2005 3 2976
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